molecular formula C7H9ClN2OS B3002823 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole CAS No. 1339133-93-5

2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole

Cat. No.: B3002823
CAS No.: 1339133-93-5
M. Wt: 204.67
InChI Key: KRXCTFZQMXMLFE-UHFFFAOYSA-N
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Description

Academic Significance of 1,3,4-Thiadiazole (B1197879) Heterocycles in Chemical Sciences

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in the development of a wide range of biologically active molecules. nih.govgavinpublishers.com The significance of the 1,3,4-thiadiazole nucleus in chemical sciences, particularly in medicinal chemistry, is underscored by its presence in numerous compounds exhibiting a broad spectrum of pharmacological activities. researchgate.net

The inherent properties of the 1,3,4-thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to its prevalence as a pharmacophore. nih.gov The sulfur atom, in particular, enhances lipid solubility, which can be a crucial factor in drug design. nih.gov

Researchers have extensively explored the derivatization of the 1,3,4-thiadiazole core, leading to the discovery of compounds with diverse therapeutic potential. These derivatives have been investigated for their:

Antimicrobial properties: Including antibacterial, antifungal, and antiviral activities. researchgate.netrsc.org

Anticancer activity: Showing potential in inhibiting the proliferation of tumor cells. nih.govisres.org

Anti-inflammatory effects. gavinpublishers.comrsc.org

Anticonvulsant and antidepressant activities. researchgate.netrsc.org

Antitubercular activity. nih.gov

The structural versatility of the 1,3,4-thiadiazole scaffold allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. researchgate.net This has led to the synthesis of numerous derivatives with enhanced efficacy and selectivity.

Research Focus on the Specified 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole Derivative

Within the broad family of 1,3,4-thiadiazole derivatives, this compound represents a specific molecule of interest for researchers. While extensive, in-depth research on this particular compound is not widely available in public literature, its structural features suggest potential areas of investigation based on the known properties of the 1,3,4-thiadiazole class.

The key structural components of this molecule are the 1,3,4-thiadiazole ring, a chloro substituent at the 2-position, and an oxan-4-yl group at the 5-position. The chloro group is a common feature in many biologically active 1,3,4-thiadiazole derivatives and can influence the molecule's reactivity and biological interactions. nih.gov The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, can impact the compound's solubility and pharmacokinetic properties.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1339133-93-5
Molecular Formula C₇H₉ClN₂OS
Molecular Weight 204.68 g/mol
SMILES C1COCCC1C2=NN=C(S2)Cl

Data sourced from available chemical supplier information. biosynth.com

The synthesis of such derivatives often involves multi-step processes, starting from simpler building blocks. For instance, the synthesis of related 2-chloro-1,3,4-thiadiazole (B1282063) derivatives can be a key step in creating more complex molecules with potential therapeutic applications. nih.govnih.gov The academic interest in this compound lies in its potential to be a building block or a candidate for screening in various biological assays, leveraging the established importance of the 1,3,4-thiadiazole scaffold.

Properties

IUPAC Name

2-chloro-5-(oxan-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXCTFZQMXMLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 5 Oxan 4 Yl 1,3,4 Thiadiazole and Analogues

Conventional Cyclization Reactions for 1,3,4-Thiadiazole (B1197879) Core Formation

The formation of the 1,3,4-thiadiazole ring is a well-documented process with several reliable synthetic routes starting from open-chain precursors. These methods typically involve the cyclization of intermediates containing the requisite N-N-C-S backbone.

Utilization of Thiosemicarbazides and Substituted Thiosemicarbazones

One of the most prevalent and efficient methods for constructing the 1,3,4-thiadiazole core is the cyclization of thiosemicarbazides or their corresponding thiosemicarbazone derivatives. jocpr.comresearchgate.net This pathway is highly versatile, allowing for the introduction of various substituents at the 5-position of the thiadiazole ring by selecting the appropriate starting carboxylic acid or aldehyde.

The reaction of a carboxylic acid with thiosemicarbazide (B42300), typically in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphate ester (PPE), yields a 2-amino-5-substituted-1,3,4-thiadiazole. researchgate.netnih.gov The mechanism involves the initial acylation of the thiosemicarbazide by the carboxylic acid to form an acylthiosemicarbazide intermediate. nih.gov This intermediate then undergoes intramolecular cyclodehydration, where the sulfur atom attacks the carbonyl carbon, leading to the formation of the five-membered thiadiazole ring. researchgate.net

Table 1: Examples of Dehydrating Agents in Thiosemicarbazide Cyclization
Dehydrating AgentTypical Reaction ConditionsReference
Phosphorus Oxychloride (POCl₃)Heating mixture of carboxylic acid and thiosemicarbazide at 80-90°C. researchgate.netnih.gov
Sulfuric Acid (H₂SO₄)Refluxing carboxylic acid and thiosemicarbazide. jocpr.com
Polyphosphate Ester (PPE)Refluxing in a solvent like chloroform. nih.gov
Methanesulfonic AcidUsed as both a solvent and a dehydrating agent. rsc.org

Substituted thiosemicarbazones, formed from the condensation of an aldehyde with thiosemicarbazide, can also serve as precursors to 1,3,4-thiadiazoles through oxidative cyclization, which is discussed in section 2.1.3.

Reactions Involving Acid Hydrazides and Hydrazonoyl Bromides

Acid hydrazides (acylhydrazines) are versatile starting materials for 1,3,4-thiadiazole synthesis. A common approach involves reacting an acid hydrazide with a source of a thiocarbonyl group. For instance, the reaction of an acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) yields a dithiocarbazate salt. orientjchem.org Subsequent acid-catalyzed cyclization of this intermediate results in the formation of a 5-substituted-1,3,4-thiadiazole-2-thiol. orientjchem.org

Alternatively, acid hydrazides can react with isothiocyanates to form N-acyl-N'-aryl/alkylthiourea intermediates, which can then be cyclized under acidic conditions to yield 2,5-disubstituted 1,3,4-thiadiazoles. researchgate.netnih.gov

Hydrazonoyl bromides provide another route to the thiadiazole core. Their reaction with methyl hydrazinecarbodithioate in ethanol (B145695) can lead to the formation of substituted 2-imino-1,3,4-thiadiazole derivatives through the elimination of hydrogen bromide and methane (B114726) thiol. researchgate.net

Oxidative Cyclization Protocols

Oxidative cyclization is a key method for synthesizing 1,3,4-thiadiazoles, particularly from thiosemicarbazones. This approach involves the oxidation of an aldehyde or ketone thiosemicarbazone, which induces an intramolecular cyclization with the loss of two hydrogen atoms to form the aromatic thiadiazole ring.

A variety of oxidizing agents can be employed for this transformation. Ferric chloride (FeCl₃) is a classic reagent used for the oxidative cyclization of aryl thiosemicarbazones. researchgate.net The reaction conditions are generally mild, often involving heating in an aqueous or alcoholic solution. researchgate.net Other metal-based oxidants have also been reported. More recent methods utilize iodine (I₂) in the presence of a base like potassium carbonate, offering a metal-free alternative for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and aldehydes. d-nb.info This transition-metal-free condensation followed by iodine-mediated oxidative C-S bond formation is efficient and scalable. d-nb.info

Table 2: Common Oxidizing Agents for Thiadiazole Synthesis
Oxidizing AgentSubstrateTypical ProductReference
Ferric Chloride (FeCl₃)Aryl Thiosemicarbazones2-Arylamino-5-aryl-1,3,4-thiadiazoles researchgate.net
Iodine (I₂) / K₂CO₃Thiosemicarbazide + Aldehyde2-Amino-5-substituted-1,3,4-thiadiazoles d-nb.info
Potassium Iodate (KIO₃)Acylhydrazone + Thiourea2-Acylamino-1,3,4-thiadiazoles nih.gov

Regioselective Introduction of Substituents

The synthesis of the specifically substituted 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole requires precise control over the placement of the chloro and oxanyl groups on the thiadiazole ring. This is typically achieved through a multi-step sequence involving the initial formation of a precursor with the correct 5-substituent, followed by functionalization at the 2-position.

Halogenation Strategies for the 2-Chloro Position

The introduction of a chlorine atom at the 2-position of the 1,3,4-thiadiazole ring is a critical step. Direct chlorination of an unsubstituted thiadiazole is challenging due to the electron-deficient nature of the ring. rsc.org Therefore, the most effective and widely used strategy is to start with a 2-amino-1,3,4-thiadiazole (B1665364) precursor and replace the amino group with a chlorine atom.

The Sandmeyer reaction is the classic and most reliable method for this transformation. researchgate.netresearchgate.net This reaction involves the diazotization of the 2-amino group using sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form a diazonium salt intermediate. orientjchem.org This unstable intermediate is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the displacement of the diazonium group by a chloride ion, releasing nitrogen gas and yielding the desired 2-chloro-1,3,4-thiadiazole (B1282063). orientjchem.orgresearchgate.net This method has been successfully applied to various aminoheterocycles, including 1,3,4-thiadiazoles. orientjchem.org

More recent developments in deaminative chlorination offer alternatives to the classical Sandmeyer conditions, sometimes providing improved chemoselectivity and milder reaction conditions for complex substrates. researchgate.net

Incorporation of the Oxan-4-yl Moiety at the 5-Position

The regioselective introduction of the oxan-4-yl (or tetrahydropyran-4-yl) group at the 5-position is best accomplished by incorporating this moiety into one of the acyclic precursors before the ring-forming cyclization step. The most direct approach is to use tetrahydropyran-4-carboxylic acid as the starting material.

Following the general method described in section 2.1.1, tetrahydropyran-4-carboxylic acid can be reacted with thiosemicarbazide in the presence of a strong dehydrating agent like phosphorus oxychloride. jocpr.comnih.gov This reaction first forms the N-(tetrahydropyran-4-carbonyl)thiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration to furnish the key precursor, 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine (B1399714). nih.gov The presence of the desired oxan-4-yl group at the 5-position is thus secured from the outset of the synthesis. This 2-amino precursor is then carried forward to the halogenation step as described in section 2.2.1 to yield the final target compound.

Advanced Synthetic Approaches and Reaction Optimization

Advanced synthetic approaches for preparing this compound focus on improving yield, reducing reaction times, and simplifying purification processes. A plausible and efficient synthetic pathway commences with the cyclization of tetrahydropyran-4-carboxylic acid and thiosemicarbazide to form the key intermediate, 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine. This intermediate is then converted to the final product via a diazotization-chlorination reaction, commonly a Sandmeyer-type reaction.

Optimization of this synthetic sequence involves the careful selection of reagents, catalysts, and reaction conditions. For the initial cyclization, dehydrating agents such as polyphosphoric acid or phosphorus oxychloride are traditionally used. nih.gov Advanced methods, however, seek to minimize the use of such harsh reagents. The subsequent conversion of the 2-amino group to a 2-chloro group is a critical step. The Sandmeyer reaction, which involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst, is a classic and effective method. nih.govorganic-chemistry.org Optimization of this step may involve exploring different copper catalysts, solvents, and temperature control to maximize yield and minimize side-product formation.

Green Chemistry Methodologies in Thiadiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles to reduce the environmental impact of chemical processes. rasayanjournal.co.in The focus is on the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

For the synthesis of the 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine precursor, green approaches can be implemented. One such approach is the use of solid-supported reagents or catalysts, which can be easily separated from the reaction mixture, simplifying work-up and allowing for catalyst recycling. For instance, the cyclization reaction can be performed using polyphosphate ester (PPE) as a reagent, which is considered a more environmentally friendly alternative to harsher dehydrating agents like POCl₃. nih.gov Another green strategy is the use of water as a solvent, where feasible, to replace volatile organic compounds.

In the context of the Sandmeyer reaction for the conversion of the amino to the chloro group, green chemistry innovations aim to reduce the use of hazardous reagents and byproducts. nih.gov This can include the use of more benign solvents and the development of catalytic systems that are more efficient and recyclable. Research into greener diazotization methods, potentially avoiding the use of nitrite salts, is an active area of investigation.

The following table illustrates a comparative overview of conventional versus greener approaches for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole analogues.

Table 1: Comparison of Conventional and Green Synthesis Approaches for 2-Amino-5-substituted-1,3,4-thiadiazole Analogues

Parameter Conventional Method Green Chemistry Method
Solvent Often volatile organic solvents (e.g., DMF) Water, PEG, or solvent-free conditions
Catalyst/Reagent Strong acids (e.g., conc. H₂SO₄), POCl₃ Solid acids, polyphosphate ester, reusable catalysts
Energy Input Conventional heating (reflux) Microwave irradiation, ultrasound
Work-up Often requires extraction and chromatography Simple filtration, minimal purification
Waste Generation Higher, due to solvent and reagent use Lower, with potential for catalyst recycling

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. vjs.ac.vnhakon-art.comasianpubs.org This technique is particularly well-suited for the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles.

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles, the precursors to the target compound, can be significantly accelerated using microwave irradiation. vjs.ac.vnhakon-art.com The reaction between a carboxylic acid (in this case, tetrahydropyran-4-carboxylic acid) and thiosemicarbazide in the presence of a dehydrating agent can be completed in minutes under microwave heating, whereas conventional methods might require several hours of reflux. vjs.ac.vnhakon-art.com This rapid heating can also lead to cleaner reactions with fewer side products. Solvent-free microwave-assisted synthesis is a particularly green approach, where the reactants are mixed with a solid support or a catalyst and irradiated, eliminating the need for a solvent altogether. vjs.ac.vn

The table below presents representative data comparing conventional heating with microwave-assisted synthesis for the formation of 2-amino-5-alkyl-1,3,4-thiadiazole analogues.

Table 2: Conventional vs. Microwave-Assisted Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazole Analogues

Entry Alkyl Group Method Reaction Time Yield (%) Reference
1 Methyl Conventional 4 hours 75 hakon-art.com
2 Methyl Microwave 6 minutes 90 hakon-art.com
3 Ethyl Conventional 4 hours 72 hakon-art.com
4 Ethyl Microwave 6 minutes 88 hakon-art.com
5 Propyl Conventional 20 hours ~70 vjs.ac.vn
6 Propyl Microwave 30 minutes ~85 vjs.ac.vn

A comprehensive search for detailed spectroscopic and structural data for the specific compound, this compound, has been conducted. Unfortunately, specific experimental datasets for NMR (¹H, ¹³C, HSQC, HMBC, DEPT, NOESY), X-ray crystallography, FT-IR, and UV-Vis spectroscopy for this exact molecule are not available in the public scientific literature.

The user's request for a thorough and scientifically accurate article, complete with data tables and detailed research findings focusing solely on this compound, cannot be fulfilled without access to this primary experimental data. Generating such an article would require speculation or fabrication of data, which would be scientifically inaccurate and misleading.

While general spectroscopic characteristics of the 1,3,4-thiadiazole ring system and the oxane (tetrahydropyran) ring are well-documented for related structures, applying this general knowledge to create a detailed, data-rich article about a specific, uncharacterized compound would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article in adherence to the strict content and accuracy requirements.

Chemical Reactivity and Mechanistic Investigations of 1,3,4 Thiadiazole Systems

Electronic Properties and Aromaticity of the 1,3,4-Thiadiazole (B1197879) Ring

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system characterized by its aromatic nature. nih.govnih.govnih.gov This aromaticity is a consequence of the cyclic delocalization of π-electrons, which imparts significant stability to the ring. nih.govnih.govnih.gov The presence of two electronegative nitrogen atoms and a sulfur atom influences the electron distribution within the ring, rendering the carbon atoms electron-deficient. nih.govisres.org This inherent electronic property is a key determinant of the ring's reactivity.

The 1,3,4-thiadiazole ring is considered to be π-electron deficient, which makes it generally resistant to electrophilic attack at the ring carbon atoms. nih.gov Conversely, this electron deficiency makes the carbon atoms susceptible to nucleophilic attack. nih.gov The oxane substituent at the 5-position in "2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole" is primarily an alkyl-like, electron-donating group through induction, which can slightly modulate the electronic properties of the ring. However, the chloro group at the 2-position is electron-withdrawing, further enhancing the electrophilicity of the C2 carbon.

Table 1: General Electronic Properties of the 1,3,4-Thiadiazole Ring

PropertyDescriptionReference
AromaticityThe ring exhibits significant aromatic character, contributing to its stability. nih.govnih.govnih.gov
Electron DistributionThe ring is electron-deficient, particularly at the C2 and C5 positions, due to the electronegativity of the nitrogen and sulfur atoms. nih.govisres.org
Dipole MomentThe 1,3,4-thiadiazole ring possesses a notable dipole moment, indicating a separation of charge.
ReactivityGenerally unreactive towards electrophiles at the carbon atoms but susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack and Electrophilic Substitution Mechanisms on the Thiadiazole Core

The electron-deficient nature of the 1,3,4-thiadiazole ring dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Attack: The carbon atoms of the 1,3,4-thiadiazole ring, particularly at the 2- and 5-positions, are electrophilic and thus prone to nucleophilic attack. nih.gov In the case of "this compound," the chlorine atom at the C2 position is a good leaving group. This makes the C2 carbon highly susceptible to nucleophilic substitution. nih.gov A variety of nucleophiles, such as amines, thiols, and alkoxides, can displace the chloride ion, providing a versatile method for the synthesis of a wide range of 2-substituted-5-(oxan-4-yl)-1,3,4-thiadiazoles. nih.govnih.gov

The general mechanism for nucleophilic aromatic substitution (SNAr) on a 2-chloro-1,3,4-thiadiazole (B1282063) involves the initial attack of the nucleophile on the C2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Electrophilic Substitution: Electrophilic substitution directly on the carbon atoms of the 1,3,4-thiadiazole ring is generally difficult due to the ring's electron-deficient character. nih.gov However, if the ring is substituted with strong electron-donating groups, such as an amino group, electrophilic substitution may become feasible. For "this compound," electrophilic attack on the ring carbons is highly unlikely. Electrophilic attack is more probable to occur on the nitrogen atoms of the thiadiazole ring, leading to quaternization, or potentially on the oxane ring if conditions are forcing.

Tautomeric Forms and Their Implications on Reactivity

For "this compound," tautomerism is not a significant consideration as there are no labile protons on the heterocyclic ring or its immediate substituents that could readily undergo tautomeric shifts. However, for other substituted 1,3,4-thiadiazoles, such as those bearing amino, hydroxyl, or thiol groups, tautomerism can play a crucial role in their reactivity. For instance, 2-amino-1,3,4-thiadiazoles can exist in both amino and imino tautomeric forms. The predominant tautomer will depend on factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. The different tautomers can exhibit distinct reactivity patterns.

Ligand Behavior and Coordination Chemistry with Metal Ions

The 1,3,4-thiadiazole ring contains two nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. nih.gov The nitrogen atoms of the thiadiazole ring can act as Lewis bases and coordinate to a variety of metal centers. The coordination can occur through one or both nitrogen atoms, leading to the formation of monodentate or bidentate bridging ligands, respectively.

In "this compound," the nitrogen atoms at positions 3 and 4 are potential donor sites for metal coordination. The oxygen atom of the oxane ring could also potentially coordinate to metal ions, although it is generally a weaker donor than the ring nitrogens. The formation of metal complexes can significantly alter the electronic properties and reactivity of the 1,3,4-thiadiazole derivative. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the steric and electronic effects of the substituents on the thiadiazole ring.

Table 2: Potential Coordination Sites in this compound

Potential Coordination SiteDescription
N3 and N4 atomsThe lone pairs on the ring nitrogen atoms are the most likely sites for coordination with metal ions.
Oxygen atom of the oxane ringThe oxygen atom has lone pairs and could potentially coordinate, though it is a weaker donor than the nitrogen atoms.
Chlorine atomThe chlorine atom is generally not a good coordinating atom in this context.

Computational Chemistry and Theoretical Studies on 1,3,4 Thiadiazole Derivatives

Density Functional Theory (DFT) Calculations for Geometry, Electronic Structure, and Physicochemical Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is frequently applied to 1,3,4-thiadiazole (B1197879) derivatives to determine their optimized geometry, electronic properties, and various physicochemical parameters.

Geometry and Structural Parameters: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict the most stable three-dimensional conformation of thiadiazole molecules. rsc.orgmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on various 1,3,4-thiadiazole derivatives have shown that the thiadiazole ring typically adopts a planar conformation, with dihedral angles close to 0°. acs.org This planarity is a key feature influencing how these molecules interact with biological receptors.

Electronic Structure and Frontier Molecular Orbitals: A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. cyberleninka.ru

HOMO: This orbital is associated with the molecule's ability to donate electrons. In many 1,3,4-thiadiazole derivatives, the HOMO is distributed over the aromatic skeleton. rsc.org

LUMO: This orbital relates to the molecule's ability to accept electrons. The distribution of the LUMO can vary depending on the substituents. For example, in some derivatives, the LUMO is localized on the thiadiazole ring, while in others with electron-withdrawing groups, it may be positioned on the substituent itself. rsc.org

A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. cyberleninka.ru DFT calculations for fluorene-1,3,4-thiadiazole oligomers have shown that increasing the number of monomeric units significantly decreases the energy gap, enhancing electronic properties. nih.gov

Physicochemical Properties: DFT is also used to calculate a range of molecular properties that are vital for understanding a compound's behavior. These quantum chemical descriptors are often used in further computational studies like QSAR.

PropertyDescriptionRelevance
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility and binding interactions.
Ionization Potential (IP) The energy required to remove an electron from the molecule (related to HOMO energy).Indicates the molecule's tendency to undergo oxidation.
Electron Affinity (EA) The energy released when an electron is added to the molecule (related to LUMO energy).Indicates the molecule's tendency to undergo reduction.
Global Hardness (η) A measure of the molecule's resistance to change in its electron distribution.Relates to the stability and reactivity of the molecule. cyberleninka.ru
Global Softness (S) The reciprocal of global hardness, indicating how easily the molecule's electron cloud can be polarized.Higher softness can correlate with higher reactivity. cyberleninka.ru
Electronegativity (χ) The power of a molecule to attract electrons to itself.Governs the nature of chemical bonds and interactions.

These calculations help in creating a detailed electronic and structural profile of 1,3,4-thiadiazole derivatives, providing a foundation for predicting their biological activity and reactivity.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 1,3,4-thiadiazole derivatives, molecular docking has been successfully used to explore their binding modes with various biological targets implicated in cancer, microbial infections, and other diseases. nih.govmdpi.compsu.edu The process involves placing the ligand (the thiadiazole derivative) into the binding site of the target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. Lower binding energy scores typically indicate a more stable and favorable interaction.

Examples of Docking Studies with 1,3,4-Thiadiazole Derivatives:

Anticancer Targets: Docking studies have shown that 1,3,4-thiadiazole derivatives can effectively bind to the active sites of enzymes like Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com These studies reveal key interactions, such as hydrogen bonds and arene-arene interactions, with specific amino acid residues (e.g., Ser59 and Phe31 in DHFR). nih.gov In studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), docking highlighted consistent hydrogen bond interactions with key residues like GLU885 and ASP1046. mdpi.com

Antimicrobial Targets: As potential antibacterial agents, 1,3,4-thiadiazoles have been docked into the active site of Peptide Deformylase (PDF). psu.edu These simulations identified crucial hydrogen bonding and hydrophobic interactions with amino acid residues like Gly45, Cys90, and Leu91, which are responsible for the inhibitory potency of the compounds. psu.edu

The results from molecular docking simulations provide a visual and energetic representation of the ligand-receptor complex, guiding medicinal chemists in optimizing the structure of the lead compound to enhance its binding affinity and selectivity.

Target ProteinDisease AreaKey Interacting Residues (Examples)Type of Interactions
DHFR Cancer, InfectionsSer59, Phe31 nih.govHydrogen bonds, Arene-arene
EGFR TK CancerNot specified mdpi.comNot specified
VEGFR-2 CancerGLU885, ASP1046, ASN923 mdpi.comHydrogen bonds
Peptide Deformylase Bacterial InfectionsGly45, Cys90, Leu91, Ile44 psu.eduHydrogen bonds, Hydrophobic
Kinase ThiM Bacterial InfectionsNot specified rsc.orgNot specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Two-dimensional (2D-QSAR) models correlate biological activity with 2D molecular descriptors. These descriptors can be physicochemical (e.g., logP), electronic, or topological, and are calculated from the 2D representation of the molecule. nih.govtandfonline.com

Linear regression analysis is often used to develop a QSAR equation that can predict the activity of new, unsynthesized compounds. tandfonline.com For instance, a 2D-QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors found that descriptors related to molecular branching and the complexity of ring substituents could increase inhibitory activity, while molecular polarizability was unfavorable. tandfonline.com These models are valuable for screening large libraries of compounds and for understanding which general structural features are important for activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and the surrounding interaction fields. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique.

In CoMFA, molecules from a dataset are aligned, and their steric and electrostatic interaction fields are calculated at various points on a 3D grid. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate the variations in these fields with the observed biological activities. The results are often visualized as contour maps.

Steric Contour Maps: These maps show regions where bulky groups increase (green contours) or decrease (yellow contours) biological activity.

Electrostatic Contour Maps: These maps indicate areas where positive charge (blue contours) or negative charge (red contours) is favorable for activity.

3D-QSAR studies on 1,3,4-thiadiazole derivatives have been used to design novel anticonvulsants and mitotic kinesin Eg5 inhibitors. imist.manih.gov The contour maps generated from these analyses provide intuitive guidelines for drug design, suggesting specific locations on the molecular scaffold where modifications could lead to more potent compounds. imist.ma

Mechanistic Computational Studies of Reaction Pathways and Energy Landscapes

While computational methods can be used to study reaction mechanisms, transition states, and energy profiles for chemical reactions, no specific studies detailing the reaction pathways or energy landscapes for the synthesis or degradation of 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole or closely related derivatives were identified in the provided search context. Such studies would typically involve calculating the energies of reactants, products, intermediates, and transition states to elucidate the most likely reaction mechanism.

In Silico Prediction of Molecular Properties and Drug-Likeness (e.g., ADME-related computational studies)

Before a compound can become a drug, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and an acceptable toxicity profile. In silico ADME-Tox prediction has become an essential part of the early drug discovery process, allowing for the filtering of compounds with poor pharmacokinetic or safety profiles before expensive synthesis and testing.

Various computational models and software are used to predict these properties for 1,3,4-thiadiazole derivatives. mdpi.com

Key Predicted Properties:

Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Studies on novel heterocyclic compounds often confirm that they adhere to these rules. researchgate.net

Absorption: Parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are predicted to determine if a compound can reach its target in the body. mdpi.com

Distribution: Predictions include plasma protein binding and volume of distribution.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to renal clearance are estimated.

Toxicity: Potential toxicities, such as carcinogenicity, mutagenicity, and hepatotoxicity, can be predicted using various computational tools.

For example, in silico ADME and toxicity predictions for benzimidazole (B57391) derivatives and their cobalt complexes were performed to evaluate their potential as chemotherapeutic agents, defining properties like bioavailability and GI absorption. mdpi.com Similarly, ADME predictions for novel heterocycles linked to a thiazole (B1198619) moiety were used to screen for anti-hepatic cancer agents. mdpi.com These computational screenings are crucial for prioritizing which 1,3,4-thiadiazole derivatives have the highest potential for further development.

Structure Activity Relationship Sar Studies of Substituted 1,3,4 Thiadiazoles

Influence of Substituents at C-2 Position on Biological and Chemical Activity

The C-2 position of the 1,3,4-thiadiazole (B1197879) ring is a critical site for chemical modification, and the nature of the substituent at this position can profoundly influence the compound's biological and chemical properties. The 1,3,4-thiadiazole ring is electron-deficient and highly activated, making the C-2 and C-5 positions susceptible to nucleophilic substitution.

In the case of the title compound, a chloro group occupies the C-2 position. Halogens, being electron-withdrawing, can modulate the electronic properties of the thiadiazole ring. SAR studies on related compounds have shown that the presence of a halogen on a phenyl ring attached to the thiadiazole moiety can increase antibacterial activity. For instance, in a series of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, the p-chlorophenyl derivative exhibited notable activity against Gram-positive microorganisms. researchgate.net

The chloro group at C-2 can also serve as a leaving group, allowing for the synthesis of diverse analogs through nucleophilic substitution reactions. This synthetic handle is valuable for creating libraries of compounds with varied C-2 substituents to probe for improved activity. For example, replacing the chloro group with various amine-containing heterocycles has been a strategy in developing anticancer agents. nih.gov Studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have revealed that the electronic properties of substituents on an N-aryl group at C-2 influence antiviral potency; electron-withdrawing groups like fluorine or trifluoromethyl can enhance activity.

Conversely, linking different moieties through an amino group at the C-2 position has also been extensively explored. The SAR of these 2-amino-1,3,4-thiadiazole derivatives indicates that the substituent's nature is critical. For instance, derivatives bearing electron-donating groups (e.g., methyl, methoxy) on an arylamino substituent at C-2 showed higher antimicrobial activity. nih.gov This highlights that both the nature of the atom directly attached to C-2 (e.g., chlorine, nitrogen) and the more extended structure of the substituent play a vital role in determining the pharmacological profile.

Table 1: Influence of C-2 Substituents on the Biological Activity of 1,3,4-Thiadiazole Analogs
C-2 Substituent TypeObserved Effect on ActivityExample Biological ActivityReference
Chloro GroupServes as a synthetic handle for further modification; can contribute to antibacterial activity.Anticancer, Antibacterial nih.gov
Arylamino GroupActivity is modulated by further substitutions on the aryl ring. Electron-donating groups can enhance antimicrobial activity.Antimicrobial nih.gov
Arylamino Group with Electron-Withdrawing GroupsEnhanced antiviral potency has been observed.Antiviral
Piperazine/Piperidine HeterocyclesPotent anticancer activity against cell lines like MCF-7 and HepG2.Anticancer nih.gov

Role of the Oxanyl Moiety at C-5 Position in Modulating Activity

The substituent at the C-5 position of the 1,3,4-thiadiazole ring also plays a crucial role in modulating biological activity. In 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole, this position is occupied by an oxanyl (tetrahydropyranyl) group. Saturated heterocyclic rings like oxane are important structural motifs in medicinal chemistry.

The oxanyl moiety can influence the compound's properties in several ways:

Physicochemical Properties : The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets. The incorporation of such oxygen-containing saturated rings can lead to a decrease in lipophilicity compared to aromatic rings, which can be beneficial for the pharmacokinetic profile of a drug. nih.gov

Conformational Rigidity : The oxane ring provides a three-dimensional, conformationally restricted scaffold. This can lock the molecule into a specific orientation that is favorable for binding to a biological target, acting as a "conformational lock". nih.gov

Table 2: Potential Contributions of the Oxanyl Moiety to Molecular Properties
PropertyPotential Contribution of Oxanyl GroupReference
SolubilityMay increase aqueous solubility via hydrogen bond acceptance by the ether oxygen. nih.gov
LipophilicityLikely decreases lipophilicity compared to an aromatic ring, potentially improving ADME properties. nih.gov
Target InteractionProvides a 3D scaffold and can act as a hydrogen bond acceptor. nih.gov
Metabolic StabilityCan serve as a metabolically stable replacement for more labile groups. chemrxiv.org
ConformationIntroduces conformational rigidity, which can be beneficial for selective target binding. nih.gov

Impact of the 1,3,4-Thiadiazole Ring System on Overall Bioactivity

The 1,3,4-thiadiazole ring is not merely a scaffold but an active contributor to the pharmacological profile of the compounds in which it is found. This five-membered heterocyclic system is associated with a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant effects. mdpi.comajprd.com

Several key features of the 1,3,4-thiadiazole ring contribute to its bioactivity:

Aromaticity and Stability : The ring possesses a high degree of aromaticity, rendering it stable under physiological conditions. This stability is a desirable trait for drug candidates.

Mesoionic Character : The mesoionic nature of the 1,3,4-thiadiazole ring allows it to efficiently cross cellular membranes. This property contributes to good oral absorption and bioavailability, enabling the molecule to reach its biological targets. mdpi.com

Hydrogen Bonding Capacity : The two nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with various biological macromolecules like enzymes and receptors.

Bioisosterism : The 1,3,4-thiadiazole ring is a well-known bioisostere of the pyrimidine (B1678525) and pyridazine (B1198779) rings. mdpi.com Given the prevalence of pyrimidine in nature (e.g., in nucleic acids), it is not surprising that thiadiazole-containing compounds can interact with a wide array of biological systems, often by mimicking these natural structures. derpharmachemica.com

The versatility of the 1,3,4-thiadiazole scaffold has made it a "privileged structure" in medicinal chemistry, consistently appearing in compounds with diverse therapeutic applications. sarcouncil.comresearchgate.net

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a key strategy in drug design aimed at modifying a molecule to improve its biological activity, selectivity, toxicity profile, or pharmacokinetic properties. cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has broadly similar chemical or physical characteristics.

Replacements for the 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring itself is a bioisostere for several other cyclic systems. The choice of replacement can significantly alter the compound's profile.

1,3,4-Oxadiazole (B1194373) : Replacing the sulfur atom of the thiadiazole with oxygen yields the 1,3,4-oxadiazole ring. This is a common bioisosteric switch. While both rings share structural similarities, the oxygen atom is more electronegative and less lipophilic than sulfur. This can lead to changes in solubility, hydrogen bonding capacity, and metabolic stability. In some cases, this replacement has led to a decrease in biological activity, highlighting the crucial role of the sulfur atom in target interactions for certain compound series.

Thiazole (B1198619) : The thiazole ring is another potential bioisostere. While both are five-membered sulfur- and nitrogen-containing heterocycles, the different arrangement of heteroatoms leads to distinct electronic distributions and geometries, which can affect target binding.

Pyrimidine/Pyridazine : As previously mentioned, the 1,3,4-thiadiazole ring is considered a bioisostere of six-membered rings like pyrimidine and pyridazine. mdpi.com This mimicry allows thiadiazole derivatives to interfere with biological pathways involving pyrimidine-based structures.

Replacements for the Oxanyl Moiety: The saturated oxanyl ring can also be replaced with other groups to fine-tune a compound's properties.

Cyclohexyl Ring : Replacing the oxane with a cyclohexane (B81311) ring would remove the hydrogen bond accepting capability of the ether oxygen and increase the lipophilicity of the molecule.

Piperidine/Piperazine Ring : Introducing a nitrogen atom in the ring (piperidine or piperazine) would add a basic center, which could form ionic interactions and significantly alter solubility and pharmacokinetic distribution. researchgate.net

Aromatic Rings (e.g., Phenyl) : Replacing the saturated oxanyl ring with an aromatic ring like phenyl would introduce a flat, rigid structure capable of π-π stacking interactions but would also increase lipophilicity and potentially introduce new metabolic liabilities. nih.gov

The effects of such replacements are highly dependent on the specific biological target and the role the original moiety plays in the ligand-target interaction.

Table 3: Common Bioisosteric Replacements and Their Potential Effects
Original MoietyBioisosteric ReplacementPotential Effect on PropertiesReference
1,3,4-Thiadiazole1,3,4-OxadiazoleIncreases polarity, may alter target binding and activity. nih.gov
1,3,4-ThiadiazolePyrimidineMimics endogenous structures, can interfere with nucleic acid-related pathways. mdpi.com
OxaneCyclohexaneIncreases lipophilicity, removes H-bond acceptor.
OxanePiperidine/PiperazineIntroduces a basic center, alters solubility and potential for ionic interactions. researchgate.net
OxanePhenylIncreases lipophilicity, introduces potential for π-stacking, may alter metabolism. nih.gov

Advanced Applications and Research Potential of 1,3,4 Thiadiazole Scaffolds Excluding Prohibited Content

Agrochemical Research: Fungicides, Pesticides, and Herbicides

The 1,3,4-thiadiazole (B1197879) nucleus is a common feature in various agrochemicals due to its association with a range of biological activities. Derivatives of this scaffold have been developed and investigated for their potential as fungicides, insecticides, and herbicides. For instance, compounds like Bismerthiazol and Thiodiazole-copper, which contain the 1,3,4-thiadiazole ring, have been utilized in agriculture. frontiersin.org The core structure is considered a valuable pharmacophore in the design of new plant-protecting agents. frontiersin.orgresearchgate.net

However, a detailed review of scientific literature and databases reveals a lack of specific studies investigating the efficacy of 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole as a fungicide, pesticide, or herbicide. While structurally related compounds, such as 2-chloro-5-ethyl-1,3,4-thiadiazole, have been noted to inhibit the growth of certain fungi like Erysiphe cichoracearum and Fusarium oxysporum, no such data is currently published for the oxane-substituted title compound. biosynth.com There are no available data tables or specific research findings on its performance against common agricultural pests or weeds.

Materials Science Applications: Optoelectronic Devices and Functional Materials

In the field of materials science, heterocyclic compounds, including 1,3,4-thiadiazole derivatives, are explored for their potential use in developing novel functional materials. Their applications can range from organic semiconductors to corrosion inhibitors, often due to their stable heterocyclic structure and electronic properties.

Despite the theoretical potential of the 1,3,4-thiadiazole scaffold, there is no specific published research detailing the application of This compound in optoelectronic devices or other functional materials. Its synthesis and properties have not been characterized in the context of materials science, and therefore, no data on its electronic, optical, or material performance is available.

Research on Enzyme Inhibition and Mechanistic Pathways

The 1,3,4-thiadiazole moiety is a prominent scaffold in medicinal chemistry and has been incorporated into numerous molecules designed as enzyme inhibitors. researchgate.net The versatility of this heterocyclic system allows for structural modifications that can target the active sites of various enzymes.

Inhibition of Protein Kinases (e.g., PTK2/FAK, EGFR, Akt, GSK-3β)

Protein kinases are a significant class of enzymes targeted in drug discovery, particularly in oncology. Various heterocyclic compounds are known to be kinase inhibitors. While some 1,3,4-thiadiazole derivatives have been investigated as potential inhibitors of protein kinases like tyrosine kinases, there are no specific studies available that evaluate the inhibitory activity of This compound against PTK2/FAK, EGFR, Akt, GSK-3β, or other protein kinases. nih.gov Consequently, there are no research findings or data tables on its potency or mechanism of action in this area.

Dihydrofolate Reductase (DHFR) Inhibition Research

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer drugs. Antifolates, which inhibit DHFR, often contain heterocyclic scaffolds.

A review of the available research indicates that This compound has not been specifically investigated as a DHFR inhibitor. There are no published reports on its synthesis or evaluation for this purpose, and therefore, no data on its efficacy against this enzyme is available.

Cholinesterase (AChE, BuChE) Inhibition Investigations

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important in the management of neurodegenerative diseases like Alzheimer's. The 1,3,4-thiadiazole nucleus has been used as a scaffold to design novel cholinesterase inhibitors.

Despite this, there is no specific research available that details the investigation of This compound as an inhibitor of either AChE or BuChE. Its potential in this therapeutic area remains unexplored, and no corresponding inhibitory data has been published.

SARS-CoV-2 Protease Inhibition Mechanisms

The global health crisis caused by SARS-CoV-2 has spurred intensive research into novel antiviral agents. A primary target for drug development is the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. semanticscholar.org While the broader class of 1,3,4-thiadiazole derivatives has been investigated for potential inhibitory activity against SARS-CoV-2 proteases, specific research on the inhibitory mechanisms of This compound is not extensively detailed in the current scientific literature. semanticscholar.org

Theoretical and computational docking studies on various thiadiazole derivatives suggest that the heterocyclic ring can interact with key amino acid residues within the active site of viral proteases. nih.gov The nitrogen and sulfur atoms of the thiadiazole ring are capable of forming hydrogen bonds and other non-covalent interactions with the enzyme's catalytic dyad. For This compound , it is hypothesized that the oxane (tetrahydropyran) ring could occupy a hydrophobic pocket, while the chloro-substituted thiadiazole core interacts with the main chain of the protease. However, without specific experimental data, these proposed mechanisms remain speculative.

Potential Interaction Sites for this compound with SARS-CoV-2 Protease
Thiadiazole Ring
Chlorine Atom
Oxane Moiety

Succinate Dehydrogenase (SDH) Binding and Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, has emerged as a significant target for the development of fungicides and, more recently, as a potential target in cancer therapy. SDH inhibitors (SDHIs) block the enzyme's activity, leading to disruption of cellular respiration. nih.gov

While a number of carboxamide derivatives containing heterocyclic rings have been successfully developed as SDHIs, specific studies detailing the binding and inhibition of SDH by This compound are not available. Research into novel SDHIs has shown that the molecular structure, including the nature of the heterocyclic core and its substituents, plays a critical role in determining the potency and spectrum of activity. nih.gov Molecular docking studies on other SDHIs have revealed that the inhibitor typically binds in the ubiquinone-binding site of the SDH complex, with different sub-pockets accommodating various chemical moieties. nih.gov For This compound , the oxane ring and the chloro-substituted thiadiazole would be the key determinants of its binding affinity and inhibitory potential against SDH.

DNA Binding and Interaction Studies of Thiadiazole Derivatives

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many anticancer and antimicrobial agents. Certain 1,3,4-thiadiazole derivatives have been reported to possess DNA binding capabilities. nih.gov These interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone.

Specific DNA binding and interaction studies for This compound have not been documented. However, based on the general characteristics of thiadiazole compounds, it is plausible that this molecule could exhibit some level of DNA interaction. The planar aromatic thiadiazole ring could potentially intercalate into the DNA helix, while the substituents would influence the stability and specificity of this binding. Further biophysical studies, such as UV-Vis spectroscopy, fluorescence quenching, and circular dichroism, would be necessary to elucidate the precise nature and strength of any interaction between This compound and DNA.

Synergistic Effects with Other Research Agents in Antimicrobial Studies

A growing strategy to combat antimicrobial resistance is the use of combination therapies, where one agent can enhance the efficacy of another. The 1,3,4-thiadiazole scaffold is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govdntb.gov.uanih.gov The synergistic potential of these compounds when combined with existing antimicrobial drugs is an active area of research.

Future Directions and Emerging Research Avenues for 2 Chloro 5 Oxan 4 Yl 1,3,4 Thiadiazole Research

Rational Design and Synthesis of Novel Derivatives with Enhanced Specificity

The foundation of future research lies in the rational design and synthesis of new analogues of 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole to improve target specificity and biological efficacy. The 1,3,4-thiadiazole (B1197879) core allows for substitutions at the C2 and C5 positions, which significantly influences the compound's pharmacological profile. mdpi.com

Future synthetic strategies will likely focus on:

Modification of the C2-Chloro Group: The chlorine atom is a versatile synthetic handle and a potential leaving group. Replacing it with various amines, thiols, or other functional groups can modulate the electronic properties and steric profile of the molecule, potentially leading to stronger and more specific interactions with biological targets. Studies on other 2,5-disubstituted 1,3,4-thiadiazoles have shown that introducing different aryl-amino groups at the C2 position can significantly impact cytotoxic activity against cancer cells. mdpi.com

Alterations to the C5-Oxane Ring: The oxane (tetrahydropyran) moiety at the C5 position influences the compound's solubility, lipophilicity, and ability to form hydrogen bonds. Future work could involve synthesizing derivatives where the oxane ring is replaced with other saturated or unsaturated heterocyclic or carbocyclic systems to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Creation of Hybrid Molecules: A promising approach involves "molecular hybridization," where the this compound scaffold is chemically linked to another known pharmacophore. This can create bifunctional molecules with potentially synergistic or novel mechanisms of action. For example, combining the thiadiazole core with moieties known to inhibit specific enzymes like EGFR has been a successful strategy for other derivatives. researchgate.net

A systematic exploration of these modifications, guided by SAR studies, will be crucial for developing next-generation compounds with enhanced potency and selectivity. tandfonline.com

Integration of Advanced Computational Techniques for Predictive Modeling

To streamline the drug discovery process and reduce reliance on costly and time-consuming laboratory screening, the integration of advanced computational techniques is essential. researchgate.net In silico methods can provide deep insights into the potential behavior of this compound and its derivatives at the molecular level.

Key computational approaches for future research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For derivatives of this compound, docking studies can identify the most likely biological targets and elucidate the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its activity. mdpi.comresearchgate.net This has been successfully used to study how thiadiazole derivatives bind to enzymes like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). nih.govdovepress.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the biological environment. These simulations can assess the stability of the binding predicted by docking and calculate binding free energies, offering a more accurate prediction of a compound's potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can be used to build predictive models that correlate the structural features of a series of thiadiazole derivatives with their biological activity. researchgate.net These models can then be used to virtually screen new, unsynthesized derivatives and prioritize the most promising candidates for synthesis and biological testing.

Table 1: Application of Computational Techniques in Future Research
Computational TechniquePurposePotential Application for this compound
Molecular DockingPredicts binding mode and affinity of a ligand to a protein's active site. researchgate.netScreening derivatives against libraries of known drug targets (e.g., kinases, proteases) to identify potential mechanisms of action. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. researchgate.netValidating docking results and confirming the stability of the compound within the binding pocket of a target enzyme over time.
Density Functional Theory (DFT)Calculates the electronic structure of molecules to predict chemical reactivity and properties. researchgate.netUnderstanding the electronic properties of novel derivatives to correlate with experimental biological data.
ADMET PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. nih.govEarly-stage virtual assessment of the drug-likeness of new derivatives to filter out compounds with poor pharmacokinetic profiles.

Exploration of Underexplored Biological Targets and Pathways

The 1,3,4-thiadiazole scaffold is associated with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. researchgate.netnih.gov While initial research on this compound might focus on these well-established areas, significant opportunities exist in exploring novel and underexplored biological targets.

Future research should investigate the potential of this compound and its derivatives against:

Emerging Infectious Diseases: The need for new antiviral and antiparasitic agents is urgent. nih.govmdpi.com The thiadiazole scaffold has shown promise against various pathogens, and its potential could be harnessed to develop agents for diseases like leishmaniasis, malaria, or novel viral infections. nih.gov

Neurodegenerative Diseases: Some heterocyclic compounds have shown neuroprotective effects. Investigating the ability of this compound derivatives to modulate pathways involved in diseases like Alzheimer's or Parkinson's could open new therapeutic avenues.

Specific Enzyme Inhibition: Beyond common targets, many other enzymes are implicated in disease. Thiadiazoles are known to inhibit enzymes such as carbonic anhydrase, histone deacetylases (HDACs), and various kinases. bepls.comresearchgate.netnih.gov Screening campaigns against a broad panel of enzymes could uncover novel and potent inhibitory activities.

Table 2: Potential Biological Targets for Future Investigation
Target ClassSpecific ExamplesTherapeutic Area
Protein KinasesEGFR, HER-2, c-Src/Abl Tyrosine Kinase researchgate.netnih.govnih.govOncology, Inflammatory Diseases
Microbial EnzymesDihydrofolate Reductase (DHFR), DNA Gyrase nih.govInfectious Diseases (Bacterial, Fungal)
Epigenetic TargetsHistone Deacetylases (HDACs) nih.govOncology, Neurological Disorders
Viral ProteinsProteases (e.g., SARS-CoV-2 Mpro), Polymerases nih.govAntiviral Therapy
Parasitic EnzymesPlasmodium falciparum Lactate Dehydrogenase (pfLDH) nih.govAntiparasitic Therapy (e.g., Malaria)

Development of Multi-Targeting Approaches within the Thiadiazole Framework

Complex diseases such as cancer often involve multiple pathological pathways, making single-target drugs susceptible to resistance. The development of multi-target agents, which can modulate several key proteins simultaneously, is a highly attractive therapeutic strategy. The 1,3,4-thiadiazole ring, as a versatile and privileged scaffold, is an ideal starting point for designing such molecules. nih.govresearchgate.net

Future directions in this area include:

Dual-Target Inhibitors: Designing derivatives of this compound that can concurrently inhibit two related targets, such as the EGFR and HER-2 kinases in breast cancer, could lead to more durable and effective treatments. nih.gov

Hybrid Drugs for Combined Therapy: Research could focus on creating hybrid compounds that combine the thiadiazole core with another pharmacophore known to act on a different but complementary pathway. For example, a molecule could be designed to have both anti-proliferative (e.g., tubulin inhibition) and anti-inflammatory (e.g., COX inhibition) properties, which would be beneficial in the context of cancer therapy. bepls.comresearchgate.net

By leveraging the structural versatility of the this compound framework, medicinal chemists can pursue innovative multi-targeting strategies to address the complexities of modern diseases. mdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.